2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
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Overview
Description
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is an organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the reaction of 1,4-benzodioxane derivatives with appropriate amines. One common method involves the reaction of 1,4-benzodioxane-6-amine with butyl ethyl amine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodioxin derivatives.
Scientific Research Applications
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar chemical properties.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with potential therapeutic applications.
Uniqueness
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both butyl and ethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-[butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C16H25NO3/c1-3-5-8-17(4-2)12-14(18)13-6-7-15-16(11-13)20-10-9-19-15/h6-7,11,14,18H,3-5,8-10,12H2,1-2H3 |
InChI Key |
KYNXUQSUVYANNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CC(C1=CC2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
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